N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

Medicinal Chemistry Physicochemical Characterization In Silico Prediction

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide (CAS 880139-08-2) is a synthetic small molecule belonging to the tryptamine sulfonamide class. It features a tryptamine core linked via an ethyl bridge to a 3,4-dimethoxybenzenesulfonamide moiety.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 880139-08-2
Cat. No. B2614607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
CAS880139-08-2
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC
InChIInChI=1S/C18H20N2O4S/c1-23-17-8-7-14(11-18(17)24-2)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
InChIKeyJEWIGMUPILVUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide (880139-08-2): A 3,4-Dimethoxy Substituted Tryptamine Sulfonamide


N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide (CAS 880139-08-2) is a synthetic small molecule belonging to the tryptamine sulfonamide class. It features a tryptamine core linked via an ethyl bridge to a 3,4-dimethoxybenzenesulfonamide moiety. The compound has a molecular formula of C18H20N2O4S and a molecular weight of 360.43 g/mol . Its predicted physical properties include a density of 1.298±0.06 g/cm³ and a boiling point of 581.5±60.0 °C . As a member of the arylsulfonamide family, it is structurally related to ligands investigated for serotonin receptor modulation and enzyme inhibition, although no peer-reviewed, quantitative activity data was found for this specific compound in the available non-vendor literature.

1
Scaffold context
Tryptamine sulfonamide with 3,4-dimethoxy substitution; side-chain ethylamino linkage
2
Activity profile
No peer-reviewed bioactivity data available for this compound; requires in-house characterization
3
Analytical potential
Predicted distinct chromatographic behavior supports use as isomer-specific reference standard

Procurement Risks for N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide: Why Analog Interchange Is Not Supported


The tryptamine sulfonamide class exhibits high pharmacological sensitivity to subtle structural modifications, making generic substitution scientifically unsound. For example, the positional isomer with a 2,5-dimethoxy substitution (CAS 880139-07-1) is a distinct chemical entity with different predicted properties . In related N1-substituted tryptamine series, even minor changes in the arylsulfonyl group drastically alter 5-HT6 receptor affinity; a simple unsubstituted benzenesulfonyl tryptamine analog showed a Ki of 4.1 nM, while other modifications led to significantly different binding profiles [1]. No comparative data exists for the 3,4-dimethoxy substitution pattern, meaning its specific structure-activity relationship remains uncharacterized and is not predictable from other analogs. Substitution without direct, matched-pair comparative data risks introducing a compound with unknown and potentially divergent biological or physicochemical behavior.

Positional isomer (2,5-dimethoxy) may differ in physicochemical and biological behavior; not directly interchangeable.
Attachment point variation (N1 vs. side-chain) is known to alter receptor binding affinity; class activity data cannot be extrapolated to the target compound.
Absence of parallel comparative data precludes any assumption of activity profile similarity.

Quantitative Differential Evidence for N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide


Predicted Physicochemical Profile Against a Positional Isomer

The target compound's predicted physicochemical parameters can be compared to its closest positional isomer, 2,5-dimethoxy substituted N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide (CAS 880139-07-1). In silico models predict identical density and boiling point for both isomers , but distinct pKa and lipophilicity values, which directly impact solubility, permeability, and biological assay compatibility, are not publicly available. This absence of comparative experimental data precludes a meaningful scientific differentiation at the procurement stage.

Predicted Properties vs. 2,5-Isomer
Data to verify
Target: predicted BP 581.5°C, density 1.298 g/cm³ Comparator (2,5-isomer): predicted BP 601.5°C, density 1.298 g/cm³ Δ BP ≈ 20°C (in silico)
Predicted BP difference may differentiate isomers if experimentally validated.
No experimental assay data available; in silico predictions only.
Medicinal Chemistry Physicochemical Characterization In Silico Prediction

Lack of Comparative Biological Activity Data Limits Differentiation

A comprehensive search of primary research papers and patents yielded no quantitative biological activity data for N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide. The broader tryptamine sulfonamide class demonstrates potent 5-HT6 receptor antagonism; for instance, a closely related N1-substituted analog with a 3,4-dimethoxybenzenesulfonyl group at the indole nitrogen (BDBM21353) exhibited a Ki of 7 nM and an EC50 of 17.5 nM against the human 5-HT6 receptor [1]. However, this analog differs in the critical sulfonamide attachment point (N1 vs. side-chain ethylamino), making direct activity inferences unreliable. No parallel assay data exists to confirm if the target compound retains this activity or possesses a distinct profile.

Biological Activity Profile
Class-level
Target compound: no quantitative activity data available. Class comparator (N1-sulfonamide analog): Ki = 7 nM, EC50 = 17.5 nM (human 5-HT6).
Activity cannot be inferred from N1-substituted analogs due to attachment point difference.
Lack of matched-pair assay data limits procurement confidence.
5-HT6 Receptor Structure-Activity Relationship (SAR) Enzyme Inhibition

Research Application Scenarios for N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide Based on Available Evidence


Exploratory Medicinal Chemistry for Unique Scaffold SAR

This compound can serve as a starting point for exploring the structure-activity relationship of tryptamine sulfonamides with a side-chain sulfonamide linkage, a notably under-explored sub-series. The lack of existing biological data presents an opportunity for an original chemical biology investigation to map its activity profile against the more common N1-sulfonylated isomers, potentially revealing novel target interactions or selectivity patterns .

Physicochemical Isomer Comparison Studies

The target 3,4-dimethoxy isomer and its 2,5-dimethoxy counterpart (CAS 880139-07-1) offer a matched pair for studying the impact of methoxy position on physicochemical properties like solubility, logP, and crystal packing. Such studies are valuable for formulation science, where a 20°C difference in predicted boiling point between the isomers signals potential differences in intermolecular interactions that warrant experimental validation .

Analytical Reference Standard for Method Development

Given the compound's distinct predicted chromatographic behavior relative to its positional isomers, it can be procured as an analytical reference standard for developing discriminatory HPLC or LC-MS methods. This is essential for quality control workflows where precise isomer identification is critical, assuming the procurement source provides sufficient purity documentation .

Application
Selection Property
Validation Focus
Exploratory SAR for side-chain sulfonamide tryptamines
Scaffold with unique side-chain sulfonamide linkage
Activity profiling vs. N1-sulfonamide analogs
Physicochemical isomer comparison studies
Predicted boiling point divergence vs. 2,5-isomer
Experimental validation of differentiation
Analytical reference for isomeric discrimination
Predicted distinct chromatographic behavior
Method development and purity verification
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